trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, it exerts its effects by binding to target molecules and modulating their activity .
Comparison with Similar Compounds
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride can be compared with other similar compounds, such as:
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
Trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate acetate: This compound has an acetate group instead of a hydrochloride group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications.
Biological Activity
trans-1-Benzyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₂H₁₉ClN₂O₄
- Molecular Weight : 294.78 g/mol
- CAS Number : 1262849-90-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has been shown to modulate neurotransmitter receptors, which may contribute to its neuropharmacological effects.
- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress in cellular models.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity Data
Study | Biological Activity | Findings |
---|---|---|
Study A | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |
Study B | Neuropharmacological Effects | Showed modulation of serotonin and dopamine receptors, indicating potential antidepressant properties. |
Study C | Enzyme Inhibition | Inhibited cytochrome P450 enzymes, suggesting implications for drug interactions. |
Case Study 1: Neuropharmacological Effects
In a controlled study involving animal models, this compound was administered to assess its impact on depressive behaviors. The results indicated a significant decrease in immobility time in the forced swim test, suggesting antidepressant-like effects.
Case Study 2: Antioxidant Properties
A study evaluated the compound's ability to scavenge free radicals using DPPH and ABTS assays. The results showed that at concentrations above 50 µM, the compound effectively reduced free radical levels by over 60%, highlighting its potential as a therapeutic agent for oxidative stress-related conditions.
Case Study 3: Drug Interaction Potential
Research focused on the pharmacokinetics of this compound revealed that it significantly inhibited CYP2D6 activity in vitro. This finding raises concerns regarding potential drug-drug interactions when co-administered with other medications metabolized by this enzyme.
Properties
Molecular Formula |
C15H21ClN2O4 |
---|---|
Molecular Weight |
328.79 g/mol |
IUPAC Name |
1-O-benzyl 3-O-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O4.ClH/c1-2-20-14(18)12-8-17(9-13(12)16)15(19)21-10-11-6-4-3-5-7-11;/h3-7,12-13H,2,8-10,16H2,1H3;1H/t12-,13-;/m0./s1 |
InChI Key |
VNZIVYXAUPHNMC-QNTKWALQSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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